molecular formula C22H13FO4 B2676542 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate CAS No. 449739-61-1

4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate

Cat. No. B2676542
CAS RN: 449739-61-1
M. Wt: 360.34
InChI Key: HBSMPRIKKMUCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and other chemicals .


Molecular Structure Analysis

The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would be characterized by the presence of a coumarin core, which is a fused benzene and pyrone ring . The “4-oxo” indicates a carbonyl group at the 4-position of the coumarin ring, and the “3-phenyl” indicates a phenyl group attached at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would likely be influenced by the functional groups present in the molecule. For instance, the carbonyl group might undergo nucleophilic addition reactions, and the phenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would depend on its molecular structure. For instance, the presence of a carbonyl group might increase its polarity, and the presence of a phenyl group might increase its hydrophobicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would depend on its intended use. For instance, if it’s a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards of “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate” would likely depend on its potential applications. For instance, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSMPRIKKMUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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